7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
Properties
IUPAC Name |
7-fluoro-3-[(4-fluorophenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N2O2S2/c15-10-3-1-9(2-4-10)8-21-14-17-12-6-5-11(16)7-13(12)22(19,20)18-14/h1-7H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCKKELAVVIYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multiple steps:
Formation of the Thiadiazine Ring: The initial step involves the formation of the thiadiazine ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Fluorine Atoms: Fluorination is a critical step, often carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Thioether Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential therapeutic properties. Studies have shown that benzothiadiazine derivatives can act as diuretics, antihypertensives, and even anticancer agents . The presence of fluorine atoms enhances the compound’s bioavailability and metabolic stability, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation. Its unique chemical structure makes it suitable for applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets. For instance, as a diuretic, it may inhibit sodium reabsorption in the kidneys, leading to increased urine production. In anticancer applications, it could interfere with cellular signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogues
2.1. Core Scaffold Modifications
2.1.1. 7-Substituted Derivatives
7-Chloro Analogues :
- Example : 7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (IDRA-21) acts as a positive allosteric modulator (PAM) of AMPA receptors. Its unsaturated derivative exhibits enhanced blood-brain barrier penetration and pharmacokinetics compared to saturated counterparts .
- Comparison : Replacing chlorine with fluorine (smaller atomic radius, higher electronegativity) may alter receptor binding kinetics and metabolic pathways.
7-Fluoro Derivatives :
2.1.2. 3-Substituted Derivatives
- 3-Methyl or 3-Allyl Groups: Thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides with 3-methyl or 4-allyl groups (e.g., compounds 24, 27) show potent AMPAR modulation. Substituents at the 3-position influence conformational flexibility and receptor interaction . Comparison: The 3-((4-fluorobenzyl)thio) group in the target compound introduces greater bulk and aromaticity, which may enhance selectivity for hydrophobic binding pockets.
2.2. Functional Group Variations
2.2.1. Benzylthio vs. Alkylthio Groups
- 4-Allyl-6-chloro-4H-thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide (26): Allyl groups improve solubility but reduce stability compared to aromatic substituents .
2.2.2. Halogenation Patterns
- 3-Bromo-7-fluoro-5-hydroxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide : Bromine at position 3 increases molecular weight and polar surface area, likely reducing CNS penetration compared to the target compound’s benzylthio group .
Key Research Findings
- AMPA Receptor Modulation : Benzothiadiazine dioxides with 7-chloro and unsaturated cores (e.g., IDRA-21) show promise in neurological disorders, while fluorinated variants remain less explored .
- PI3Kδ Inhibition : Fluorine at position 7 is detrimental to activity, highlighting the need for target-specific optimization .
- Synthetic Flexibility : Modifications at positions 3 and 4 (e.g., allyl, cyclopropyl, benzylthio) allow tuning of physicochemical properties and bioactivity .
Biological Activity
7-fluoro-3-((4-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a synthetic compound belonging to the class of benzothiadiazine derivatives. Its unique chemical structure, which includes a thiadiazine core fused with a benzene ring and various substituents, suggests significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 340.36 g/mol. The presence of fluorine atoms and a thio group enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 340.36 g/mol |
| Purity | ≥95% |
The primary mechanism of action for this compound involves its role as an opener of ATP-sensitive potassium channels . This interaction affects various biochemical pathways, particularly:
- Sterol Biosynthesis Pathway : The compound disrupts the sterol biosynthesis in fungal cell membranes, leading to inhibition of fungal growth .
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Potential effectiveness against various microbial strains.
- Antiviral Properties : Modulation of viral replication through interaction with specific receptors.
- Anticancer Effects : In vitro studies show promising results in inhibiting cancer cell proliferation.
Case Studies
- Antifungal Activity : A study demonstrated that derivatives of benzothiadiazines showed significant antifungal activity against pathogenic fungi by targeting the sterol biosynthesis pathway .
- Anticancer Screening : In vitro tests on human cancer cell lines revealed that related compounds exhibited cytotoxic effects comparable to standard chemotherapeutics like doxorubicin .
Research Findings
Recent investigations have focused on the structure-activity relationship (SAR) of benzothiadiazine derivatives. Key findings include:
Q & A
Q. Methodological Answer :
- GHS Classification : Based on analogs, expect warnings for skin/eye irritation (H315/H319) and acute toxicity (H302 if swallowed) .
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Waste Disposal : Incinerate in a certified hazardous waste facility .
Advanced Question: How can in vivo cognitive enhancement studies be designed for this compound?
Q. Methodological Answer :
Animal Models : Administer orally (0.3–10 mg/kg) to rodents and assess spatial memory via Morris water maze or novel object recognition tests .
Pharmacokinetics : Measure plasma half-life and blood-brain barrier penetration via LC-MS/MS. Fluorine substituents may improve bioavailability .
Biomarker Analysis : Quantify neurotransmitter release (e.g., acetylcholine) via microdialysis in the hippocampus .
Basic Question: What computational tools support SAR studies for this compound?
Q. Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with AMPAR (PDB: 3TJ) .
- QSAR Models : Apply CoMFA/CoMSIA to predict potency based on substituent electronic/hydrophobic properties .
- ADMET Prediction : SwissADME or pkCSM to estimate solubility, CYP450 interactions, and toxicity .
Advanced Question: How does fluorination impact metabolic stability compared to non-fluorinated analogs?
Q. Methodological Answer :
- CYP450 Resistance : Fluorine reduces oxidation at the 7-position, as shown in hepatic microsome assays (e.g., t₁/₂ > 60 min vs. <30 min for non-fluorinated analogs) .
- Metabolite Identification : Use LC-HRMS to detect defluorinated or sulfone-reduced byproducts .
- In Vivo Correlation : Compare AUC values in pharmacokinetic studies to confirm stability enhancements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
